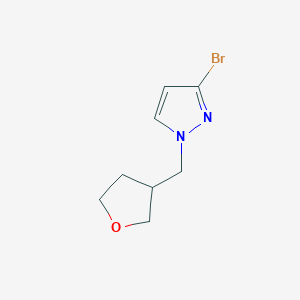

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(oxolan-3-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAUKSXZIOROLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole

Retrosynthetic Dissection of the Chemical Compound

A retrosynthetic analysis of the target molecule, 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, suggests two primary disconnection approaches. The most logical bond to disconnect is the N1-C bond of the pyrazole (B372694) ring, which connects the pyrazole core to the oxolane moiety. This leads to two key precursors: 3-bromopyrazole and an appropriate (oxolan-3-yl)methyl electrophile, such as (oxolan-3-yl)methyl halide or tosylate. This approach is generally favored due to the prevalence of N-alkylation methods for pyrazoles.

A second, less common, approach would involve the formation of the pyrazole ring as the final step, potentially from a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound already bearing the oxolane substituent. However, the former strategy is more convergent and relies on more established and reliable chemical transformations.

An alternative disconnection could involve bromination at the C3 position of a pre-formed 1-(oxolan-3-ylmethyl)pyrazole. This would necessitate a regioselective bromination, which can be challenging in pyrazole systems.

Synthesis of Key Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key building blocks.

Preparation of Brominated Pyrazole Building Blocks

3-Bromopyrazole is a crucial intermediate in this synthesis. Several methods for its preparation have been reported, primarily involving the direct bromination of pyrazole or synthesis from functionalized pyrazole precursors.

One common method involves the bromination of pyrazole using a brominating agent in a suitable solvent. For instance, pyrazole can be treated with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetonitrile. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and avoid over-bromination.

A different strategy involves the dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxybromide. researchgate.net Furthermore, a synthesis route starting from 1-(dimethylaminosulfonyl)-3-bromopyrazole has been described, where the sulfonamide group is removed under acidic conditions to yield 3-bromopyrazole. chemicalbook.comechemi.com

A specific example of synthesizing 3-bromo-1H-pyrazole involves dissolving pyrazole in hydrobromic acid and treating it with potassium dichromate solution at a controlled temperature of 5-15°C. guidechem.com This method has been reported to yield the product with a purity of 98.5% and a yield of 83%. guidechem.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Purity (%) | Reference |

| Pyrazole | 50% Hydrobromic acid, 25% Potassium dichromate solution | 5-15°C | 3-Bromo-1H-pyrazole | 83 | 98.5 | guidechem.com |

| 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Trifluoroacetic acid | Room temperature, 2 hours | 3-Bromopyrazole | - | - | chemicalbook.com |

Synthesis of (Oxolan-3-yl)methyl Halide Reagents

The second key precursor is an (oxolan-3-yl)methyl derivative that can act as an electrophile in the N-alkylation reaction. A common and effective choice is (oxolan-3-yl)methyl tosylate. This can be synthesized from the corresponding alcohol, (oxolan-3-yl)methanol.

The synthesis of (tetrahydro-3-furanyl)methyl tosylate (an equivalent of (oxolan-3-yl)methyl tosylate) has been described. The process involves reacting (tetrahydro-3-furanyl)methanol with tosyl chloride in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is typically refluxed to ensure complete conversion. prepchem.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| (Tetrahydro-3-furanyl)methanol | Tosyl chloride, Triethylamine, THF | Reflux, 8 hours | (Tetrahydro-3-furanyl)methyl tosylate | - | prepchem.com |

Direct Synthetic Approaches to this compound

With the key precursors in hand, the target molecule can be assembled through direct synthetic methods.

N-Alkylation of 3-Bromopyrazole with (Oxolan-3-yl)methyl Derivatives

The N-alkylation of pyrazoles is a widely used and generally efficient method for the synthesis of N-substituted pyrazole derivatives. mdpi.comsemanticscholar.org In this approach, 3-bromopyrazole is reacted with an (oxolan-3-yl)methyl electrophile, such as the previously prepared (oxolan-3-yl)methyl tosylate.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it more nucleophilic. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or THF. The reaction temperature can vary from room temperature to elevated temperatures to drive the reaction to completion.

A significant challenge in the N-alkylation of unsymmetrical pyrazoles like 3-bromopyrazole is the potential for the formation of two regioisomers: the N1-alkylated product (this compound) and the N2-alkylated product (5-bromo-1-(oxolan-3-ylmethyl)pyrazole). The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substituent on the pyrazole ring, the type of alkylating agent, the base, and the solvent used. beilstein-journals.org Generally, for 3-substituted pyrazoles, alkylation tends to favor the N1 position due to steric hindrance at the N2 position.

Regioselective Bromination of 1-(Oxolan-3-ylmethyl)pyrazole

An alternative synthetic route involves the regioselective bromination of 1-(oxolan-3-ylmethyl)pyrazole. This approach first requires the synthesis of the unsubstituted pyrazole derivative, which can be achieved by N-alkylation of pyrazole with (oxolan-3-yl)methyl tosylate.

The subsequent bromination of 1-(oxolan-3-ylmethyl)pyrazole would need to be highly regioselective for the C3 position. The electronic properties of the pyrazole ring generally favor electrophilic substitution at the C4 position. Therefore, direct bromination with reagents like NBS or bromine would likely yield the 4-bromo derivative as the major product.

Achieving C3-bromination would likely require a more sophisticated strategy, possibly involving directed metalation-bromination. This would involve deprotonation of the C5 position with a strong base like n-butyllithium, followed by quenching with a bromine source. However, this approach can be complicated by the presence of the oxolane ring and may lead to a mixture of products. Given the challenges associated with regioselective C3-bromination of 1-substituted pyrazoles, the N-alkylation of 3-bromopyrazole is generally the more practical and reliable synthetic strategy.

Multicomponent Reaction (MCR) Strategies for Pyrazole Annulation and Subsequent Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While a direct, one-pot, four-component synthesis of this compound is not explicitly documented, MCR strategies can be envisioned for the rapid assembly of a closely related pyrazole core, which can then be functionalized.

A plausible MCR approach would involve the Knorr pyrazole synthesis, which classically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org A strategic adaptation for the target molecule would utilize (oxolan-3-ylmethyl)hydrazine as a key starting material. This specific hydrazine derivative would react with a suitable 1,3-dicarbonyl precursor that facilitates subsequent bromination at the desired position.

For instance, a three-component reaction could be designed starting with (oxolan-3-ylmethyl)hydrazine, a β-ketoester, and a brominating agent. More commonly, MCRs are used to construct the substituted pyrazole ring first, followed by a sequential functionalization step. Recent advances have described four-component reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org

Another advanced MCR strategy avoids the use of hydrazine altogether by forming the N-N bond during the reaction sequence. One such method involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to generate the pyrazole ring. nih.govacs.org This modular approach allows for diverse substitution patterns, although its application would require the selection of precursors that lead to the desired N-alkylation and allow for selective C-3 bromination.

A hypothetical MCR pathway could proceed as outlined in the table below, using (oxolan-3-ylmethyl)hydrazine as the N1 source.

Table 1: Proposed Multicomponent Synthesis Strategy

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Subsequent Step |

|---|---|---|---|---|

| (Oxolan-3-ylmethyl)hydrazine | 1,3-Diketone (e.g., malondialdehyde) | Knorr Cyclocondensation | 1-(Oxolan-3-ylmethyl)pyrazole | Electrophilic Bromination |

| Enaminone | (Oxolan-3-ylmethyl)hydrazine | Cyclocondensation | 1-(Oxolan-3-ylmethyl)pyrazole | Electrophilic Bromination |

Advanced Synthetic Methodologies

Beyond classical and MCR approaches, several advanced synthetic methodologies offer precise control and efficiency for the synthesis of this compound. These methods often involve distinct steps for N-alkylation and C-bromination on a pre-formed pyrazole ring.

Transition-metal catalysis provides powerful tools for forming C-N and C-Br bonds with high selectivity. The most convergent strategy for the target molecule involves the N-alkylation of 3-bromopyrazole with a suitable oxolane-containing electrophile.

Traditional N-alkylation of pyrazoles often requires strong bases to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. semanticscholar.org However, these conditions can lack functional group tolerance. Copper-catalyzed N-alkylation reactions have emerged as a milder and more versatile alternative. For instance, coupling 3-bromopyrazole with (oxolan-3-yl)methyl bromide or a related tosylate under copper catalysis would be a direct route to the target molecule.

While transition-metal catalyzed C-H bromination of heterocycles is known, the bromination of N-alkyl pyrazoles is more commonly achieved through electrophilic substitution. Therefore, the strategic focus of transition-metal catalysis for this synthesis lies in the crucial N-alkylation step.

Table 2: Examples of Copper-Catalyzed N-Alkylation of N-Heterocycles with Alkyl Halides

| N-Heterocycle | Alkyl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Indazole | Bromocyclohexane | Ir-photocatalyst / Cu(TMHD)₂ | 93 | nih.gov |

| Pyrazole | Various Alkyl Bromides | Ir-photocatalyst / Cu(II) salt | High | princeton.edu |

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions. A prime strategy for the synthesis of this compound is a metallaphotoredox approach that merges photoredox catalysis with copper catalysis. princeton.edu This dual catalytic system can activate even challenging primary, secondary, and tertiary alkyl bromides for N-alkylation. nih.govprinceton.edu In this scenario, a photocatalyst absorbs visible light to generate a potent reductant, which activates the alkyl halide (e.g., (oxolan-3-yl)methyl bromide) towards coupling with the copper-complexed 3-bromopyrazole. nih.gov This halogen abstraction-radical capture (HARC) mechanism effectively bypasses the high activation barriers of traditional Sₙ1 or Sₙ2 pathways. princeton.edu

Electrochemical Synthesis: Electrochemistry offers a reagent-free and environmentally benign method for conducting redox reactions. This technology is particularly well-suited for halogenation reactions. The synthesis of the target compound could be achieved by the electrochemical bromination of 1-(oxolan-3-ylmethyl)pyrazole. This process involves the anodic oxidation of a bromide salt (e.g., NaBr or NH₄Br) to generate the brominating species in situ. researchgate.net Studies have shown that the electrochemical bromination of pyrazoles is an effective process, with the reactivity and regioselectivity being influenced by the nature of the N-substituent. osi.lvresearchgate.net This method avoids the use of hazardous and corrosive bulk brominating agents like liquid bromine.

Table 3: Conditions for Electrochemical Halogenation of Pyrazole Derivatives

| Substrate | Halogen Source | Cell Type | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyrazolones | NH₄Br / NH₄Cl | Undivided Cell | Graphite electrodes, CH₃CN/H₂O | 4-Halopyrazolones | rsc.org |

| Various Pyrazoles | KX (X=Br, I) | Undivided Cell | Constant current, in-situ X₂ generation | Halogenated Pyrazoles | researchgate.net |

Sustainable or "green" chemistry principles aim to reduce waste, minimize energy consumption, and eliminate hazardous substances. These approaches are highly applicable to the synthesis of this compound, particularly for the N-alkylation step.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.org The N-alkylation of 3-bromopyrazole can be significantly accelerated using microwave heating. nih.gov Reactions are typically performed in a sealed vessel, allowing for temperatures to be reached that are well above the boiling point of the solvent, leading to rapid reaction rates. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. The N-alkylation of pyrazoles has been successfully demonstrated under solvent-free conditions. researchgate.net This can be achieved by adsorbing the reactants onto a solid support (like alumina) or by using phase-transfer catalysis, where a catalyst facilitates the reaction between immiscible reactants. researchgate.net Combining solvent-free conditions with microwave irradiation often provides a particularly efficient and environmentally friendly protocol. researchgate.net

Table 4: Comparison of Conventional vs. Sustainable N-Alkylation Methods for Heterocycles

| Reaction | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation of Isatin | K₂CO₃, DMF, Reflux | 8 h | 75 | nih.gov |

| N-Alkylation of Isatin (MW) | K₂CO₃, DMF (drops), MW | 4 min | 90 | nih.gov |

| N-Alkylation of Pyrazole | K₂CO₃, DMSO | - | High | researchgate.net |

In Depth Analysis of the Chemical Reactivity and Transformational Pathways of 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole

Reactivity at the C-3 Bromine Atom

The carbon-bromine bond at the C-3 position of the pyrazole (B372694) ring is the most prominent site for chemical modification. This section details the major classes of reactions that leverage this functionality, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithium-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides proceed via a distinct two-step addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, which disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Aromaticity is restored in the second step upon the expulsion of the leaving group. masterorganicchemistry.com

For SNAr to occur at a practical rate, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org While the pyrazole ring is considered an electron-deficient heterocycle, which inherently favors nucleophilic attack compared to benzene, 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole lacks potent activating groups like a nitro or cyano substituent. Consequently, subjecting this compound to typical SNAr conditions with nucleophiles such as alkoxides, amines, or thiolates would likely require forcing conditions (high temperatures and pressures) and may result in low yields or decomposition. The reaction is generally unfavorable for simple aryl halides without significant electronic activation. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Metal-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming new carbon-carbon and carbon-heteroatom bonds, fundamentally changing modern organic synthesis. nih.gov The bromine atom at the C-3 position of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating C(sp²)–C(sp²) bonds, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov The reaction is prized for the stability and low toxicity of the boron reagents and the generally mild reaction conditions. nih.gov For 3-bromopyrazole derivatives, palladium catalysts are typically employed. A common challenge is the potential for a competing debromination side reaction. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial to optimize the yield of the desired coupled product over the debrominated pyrazole. nih.gov For instance, catalyst systems like XPhosPdG2/XPhos have been shown to be effective in minimizing debromination for related 3-bromopyrazolo[1,5-a]pyrimidin-5-ones. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.org The C-3 bromine of the pyrazole ring makes it a suitable electrophile for this transformation, allowing for the introduction of various alkynyl groups.

Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The required organozinc reagent is typically prepared from a corresponding organolithium or Grignard reagent. youtube.com this compound could be coupled with various alkyl-, alkenyl-, or arylzinc reagents to generate more complex structures. organic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgbeilstein-journals.org It is a powerful method for C-C bond formation and alkene substitution. wikipedia.orgresearchgate.net Aryl bromides are common substrates, though they can be less reactive than aryl iodides and may be prone to dehalogenation. beilstein-journals.orgnih.gov The reaction of this compound with various alkenes, such as acrylates or styrenes, would lead to the formation of 3-vinylpyrazole derivatives. researchgate.net

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a rapid and efficient method for converting organic halides into organolithium compounds, which are potent nucleophiles and bases. harvard.edu The reaction is typically carried out at very low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) to prevent side reactions. nih.gov

Treating this compound with n-BuLi would result in a fast exchange of the bromine atom for a lithium atom, generating the highly reactive 1-(oxolan-3-ylmethyl)pyrazol-3-yllithium intermediate. This organometallic species can then be "quenched" by adding a suitable electrophile, allowing for the introduction of a wide variety of functional groups at the C-3 position. This two-step sequence provides a powerful alternative to direct substitution or cross-coupling methods.

Table 3: Potential Electrophilic Quenching Reactions

Reactivity of the Pyrazole Nitrogen (N-1) and Ring System

While the C-3 bromine is a primary site of reactivity, the pyrazole ring itself possesses distinct chemical properties. The N-1 position is already substituted, precluding reactions at that site, but the electronic nature of the ring allows for other transformations.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus (e.g., at C-4)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In the pyrazole ring, the C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. scribd.com The N-1 and N-2 nitrogen atoms are electron-withdrawing by induction, deactivating the adjacent C-3 and C-5 positions towards electrophiles. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and halogenation (e.g., with Br₂) would be expected to occur selectively at the C-4 position of this compound. scribd.com

Influence of the Oxolane-3-ylmethyl Substituent on Pyrazole Electron Density

This enhanced electron density would further activate the C-4 position towards electrophilic aromatic substitution. Theoretical studies on N-substituted pyrazoles have shown that the nature of the N-1 substituent modulates the aromaticity and electron distribution of the ring. rsc.orgresearchgate.net While electron-withdrawing groups at N-1 tend to decrease the ring's aromaticity, electron-donating alkyl groups can subtly enhance the electron density available within the π-system, facilitating reactions with electrophiles. researchgate.net The ether oxygen within the oxolane ring is relatively distant from the pyrazole nucleus and its electronic influence is transmitted through several sigma bonds, so its direct electronic effect on the ring is likely minimal compared to the inductive effect of the connecting methylene (B1212753) bridge.

Potential for Ring Opening and Rearrangement Reactions

The structural integrity of both the pyrazole and oxolane rings in this compound is generally robust under neutral conditions. However, specific reagents and reaction conditions can induce ring-opening or rearrangement reactions in either heterocyclic system.

The pyrazole ring, an aromatic heterocycle, is typically stable. However, transformations involving the formation of a pyrazole nitrene or a pyrazolium (B1228807) salt can lead to complex rearrangements. For instance, the generation of a nitrene at the C5 position of a substituted pyrazole has been shown to initiate a cascade involving pyrazole ring opening and subsequent recyclization. nih.govmdpi.com While the subject molecule lacks a direct precursor to a nitrene, this highlights a potential, albeit non-trivial, pathway for rearrangement. A more plausible route for rearrangement could involve the quaternization of the N2 nitrogen of the pyrazole ring, followed by treatment with a strong base. This can lead to the formation of pyrazol-3-ylidenes, which are known to undergo a sequence of ring-opening, ring-closure, and tautomerization to yield substituted 4-aminoquinolines. researchgate.net

The oxolane (tetrahydrofuran) ring is susceptible to cleavage under strongly acidic conditions. researchgate.netnih.govresearchgate.net Acid-catalyzed ring-opening typically proceeds via protonation of the ether oxygen, forming a transient oxonium ion. This is followed by nucleophilic attack by a counter-ion or solvent molecule at one of the α-carbons (C2 or C5), leading to a chain-opened product. researchgate.netlibretexts.org For example, treatment with hydrobromic acid could potentially yield a 4-(bromobutoxy)methyl-substituted pyrazole. The reaction is a key step in the cationic ring-opening polymerization of tetrahydrofuran (B95107), a process used to synthesize polytetrahydrofuran (PTHF). researchgate.netnih.govresearchgate.net Frustrated Lewis Pairs (FLPs) have also been shown theoretically and experimentally to activate and open the THF ring. nih.gov

Reactivity of the Oxolane Moiety

The oxolane group serves as more than just a sterically bulky N1-substituent; its own reactivity presents opportunities for further molecular elaboration.

Functionalization of the Tetrahydrofuran Ring

The C-H bonds of the tetrahydrofuran ring, particularly those at the α-positions (C2 and C5) adjacent to the oxygen atom, are the most susceptible to functionalization. The oxygen atom activates these positions towards radical abstraction and metallation.

Direct C-H activation is a powerful tool for modifying the THF ring. korea.edu Various methods have been developed, including:

Radical Functionalization: Photocatalytic generation of bromine radicals from a simple bromide source can selectively abstract a hydrogen atom from the α-position of THF. rsc.orgrsc.org The resulting α-alkoxyalkyl radical is a versatile intermediate that can engage in C-C or C-S bond-forming reactions with suitable radical acceptors. rsc.orgrsc.org This approach offers a metal-free method for introducing substituents onto the oxolane ring. rsc.orgrsc.org

Carbenoid Insertion: Rhodium carbenoids, generated from diazo compounds, are capable of highly effective and asymmetric C-H insertion into the THF ring, favoring the α-position. acs.org

Metallation: Strong bases can deprotonate the α-position to generate an α-anionic THF species, which is highly reactive towards a range of electrophiles. However, the instability of this intermediate often leads to rapid cleavage. korea.edu Milder, metal-mediated C-H activation processes, for instance using zinc, have also been developed for the regioselective addition of THF to alkynes. researchgate.netrsc.org

The table below summarizes key data on various C-H functionalization methods applicable to the tetrahydrofuran moiety.

| Method | Reagents/Catalyst | Position of Functionalization | Key Intermediate | Reference(s) |

| Photocatalytic C-S/C-C Coupling | 4-CzIPN (photocatalyst), ⁿBu₄NBr | α (C2/C5) | α-alkoxyalkyl radical | rsc.org, rsc.org |

| Asymmetric C-H Insertion | Rh₂(S-DOSP)₄, Aryldiazoacetate | α (C2/C5) | Rhodium carbenoid | acs.org |

| Iridium-Catalyzed Dehydrogenation | [Ir(COE)(HPNP)ᵗBu]⁺ | α,α (double activation) | Dihydrido Fischer-carbene | acs.org |

| Zinc-Mediated Addition to Alkynes | Zinc powder, Dibromocyclopropane | α (C2/C5) | Organo-zinc species | rsc.org |

Stereochemical Considerations in Reactions Involving the Oxolane Group

The "oxolan-3-ylmethyl" substituent means the molecule is chiral, with a stereocenter at the C3 position of the tetrahydrofuran ring. This existing stereocenter is expected to exert significant diastereoselective control over subsequent reactions on the oxolane ring.

Any reaction that creates a new stereocenter at the C2, C4, or C5 positions will likely result in a mixture of diastereomers. The stereochemical outcome will be influenced by the steric hindrance imposed by the N-pyrazolylmethyl group at C3. For instance, in a radical functionalization at the C2 position, the incoming radical acceptor would likely approach from the face opposite to the C3 substituent to minimize steric clash, leading to a preference for the trans diastereomer.

The principles of stereoselective synthesis of substituted tetrahydrofurans often rely on intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the final ring stereochemistry. nih.govnih.gov In the context of functionalizing the pre-formed ring of this compound, reactions will proceed through intermediates (e.g., radicals, oxonium ions) where the existing C3 substituent will direct the approach of reagents. For example, in palladium-catalyzed reactions that form substituted tetrahydrofurans, high diastereoselectivity is often achieved, favoring trans-2,5- and trans-2,3-disubstituted products. nih.gov This suggests that functionalization at the C2 position of the oxolane moiety in the title compound would likely favor a product where the new substituent is trans to the existing group at C3.

Detailed Mechanistic Investigations of Key Transformations

The 3-bromo-1-substituted pyrazole scaffold is a classic substrate for palladium-catalyzed cross-coupling reactions, which provide powerful and versatile methods for C-C, C-N, and C-O bond formation. The mechanisms of these transformations are well-established.

Suzuki-Miyaura Cross-Coupling: This reaction would couple the C3 position of the pyrazole ring with an aryl, heteroaryl, or vinyl group from an organoboron reagent. The generally accepted catalytic cycle involves three key steps: nih.gov

Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition to the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base (like K₃PO₄ or K₂CO₃) to form a more nucleophilic boronate species. organic-chemistry.orgresearchgate.net This species then transfers its organic group to the Pd(II) center, displacing the bromide ligand.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond at the C3 position by coupling with an amine. The catalytic cycle is similar to that of the Suzuki coupling: nih.govlibretexts.orgwikipedia.org

Oxidative Addition: A Pd(0) species adds to the C-Br bond of the pyrazole to form a Pd(II) complex. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. nih.gov

The table below outlines typical conditions for these key transformations on related bromopyrazole systems.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Aryl/Heteroaryl boronic acids | nih.gov, researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary amines | nih.gov, nih.gov |

The mechanistic understanding of these reactions allows for the rational selection of catalysts, ligands, and conditions to achieve the desired transformations on the 3-bromopyrazole core of the target molecule.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY) for complete spectral assignment

No specific 2D NMR data, including correlation tables and spectral assignments for 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, are available in the reviewed literature. A complete spectral assignment would require experimental data from COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to ascertain through-space proximities of protons. TOCSY (Total Correlation Spectroscopy) would be useful to identify protons within the same spin system.

Solid-State NMR Studies for Polymorph and Crystal Structure Analysis

There are no published solid-state NMR studies for this compound. Such studies would be instrumental in characterizing its solid-state structure, identifying potential polymorphs, and providing insights into the molecular packing and intermolecular interactions in the crystalline form.

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

While the exact mass of this compound can be calculated, no experimental high-resolution mass spectrometry data has been found in the literature to confirm its precise elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

There is no available tandem mass spectrometry (MS/MS) data for this compound. An MS/MS analysis would be necessary to elucidate the fragmentation pathways of the molecule, providing valuable structural information by identifying characteristic neutral losses and fragment ions.

A table of the compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed in detail due to the lack of available data.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental for determining the absolute configuration and understanding the conformational preferences of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Such a study, if conducted, would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and unit cell dimensions.

A complete structural refinement would yield a detailed picture of the molecule's solid-state conformation, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Torsional Angles: Information about the rotational orientation of the oxolane ring relative to the pyrazole (B372694) ring.

Absolute Configuration: For chiral molecules, this technique can unambiguously determine the spatial arrangement of substituents around a stereocenter. Given that the oxolan-3-ylmethyl substituent creates a chiral center, this analysis would be crucial.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Theoretical density of the crystal |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Co-crystallization Studies (if applicable for intermolecular interactions)

There are no published co-crystallization studies involving this compound. Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to form a new crystalline solid with a unique structure. This technique is often employed to study and engineer intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking.

Should such studies be performed, they could reveal how this compound interacts with other molecules, which is critical for understanding its behavior in a multi-component system.

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing the molecular structure. Specific experimental IR and Raman spectra for this compound are not currently available.

The expected vibrational frequencies can be predicted based on the characteristic absorption and scattering bands of the pyrazole and oxolane (tetrahydrofuran) ring systems and the C-Br bond.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H stretching (pyrazole ring) | 3100 - 3150 | IR, Raman |

| C-H stretching (oxolane ring) | 2850 - 3000 | IR, Raman |

| C=N stretching (pyrazole ring) | 1500 - 1600 | IR, Raman |

| C=C stretching (pyrazole ring) | 1400 - 1500 | IR, Raman |

| C-O-C stretching (oxolane ring) | 1050 - 1150 | IR, Raman |

| C-N stretching | 1250 - 1350 | IR, Raman |

| C-Br stretching | 500 - 650 | IR, Raman |

| Ring breathing modes (pyrazole) | 900 - 1000 | Raman |

A detailed analysis of the IR and Raman spectra would allow for the assignment of specific vibrational modes to the corresponding functional groups within the molecule, confirming its structural integrity.

Computational and Theoretical Chemistry Studies on 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, these calculations can elucidate its intrinsic properties, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can provide detailed information about the electronic structure, optimized molecular geometry, and thermodynamic properties of this compound.

Theoretical studies on similar pyrazole (B372694) derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometric parameters. For this compound, the optimized geometry would likely reveal a planar pyrazole ring, with the oxolane ring adopting a puckered conformation to minimize steric strain. The bond lengths and angles would be influenced by the electronic effects of the bromine substituent and the N-alkylation.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Calculated Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -2875 Hartree |

For even higher accuracy in property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of energies and molecular properties. For a molecule like this compound, MP2 calculations with a basis set like 6-31G(d,p) would offer a benchmark for the DFT results, particularly for properties sensitive to electron correlation effects, such as interaction energies and subtle geometric parameters.

Reaction Mechanism Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route involves the N-alkylation of 3-bromopyrazole with 3-(bromomethyl)oxolane.

By modeling the reaction pathway, it is possible to identify and characterize the transition states involved. For the N-alkylation of 3-bromopyrazole, a bimolecular nucleophilic substitution (SN2) mechanism is expected. Computational methods can locate the transition state structure where the nitrogen of the pyrazole ring attacks the carbon of the bromomethyl group of the oxolane derivative, leading to the displacement of the bromide ion. The geometry of the transition state would feature an elongated C-Br bond and a partially formed N-C bond. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Once the reactants, products, and transition state are optimized, the reaction pathway can be mapped, and the kinetic barriers (activation energies) can be determined. The activation energy for the N-alkylation of 3-bromopyrazole is a critical factor in understanding the reaction rate. Theoretical calculations can also predict the regioselectivity of the alkylation, as unsymmetrical pyrazoles can be alkylated at two different nitrogen atoms. In the case of 3-bromopyrazole, alkylation can occur at either N1 or N2. Computational studies on similar systems have shown that the regioselectivity is influenced by both steric and electronic factors. The presence of the bulky oxolan-3-ylmethyl group might favor alkylation at the sterically less hindered nitrogen atom.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| N1-Alkylation | 18.5 | Yes |

| N2-Alkylation | 21.2 | No |

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. The calculated IR spectrum would show characteristic vibrational frequencies for the C-H, C=N, C-N, and C-Br stretching and bending modes of the pyrazole ring, as well as the C-O-C and C-H vibrations of the oxolane moiety.

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted with good accuracy. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm⁻¹) | 3100-2850 (C-H), 1550 (C=N), 1100 (C-O-C) |

| ¹H NMR Chemical Shifts (ppm) | 7.6 (pyrazole H), 6.4 (pyrazole H), 4.2 (CH₂-N), 3.8-3.6 (oxolane CH₂) |

| ¹³C NMR Chemical Shifts (ppm) | 145 (pyrazole C), 130 (pyrazole C-Br), 105 (pyrazole CH), 70-68 (oxolane C-O), 55 (CH₂-N) |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structural confirmation. mdpi.comresearchgate.net

For this compound, the predicted chemical shifts would be influenced by several factors: the aromaticity of the pyrazole ring, the electron-withdrawing effect of the bromine atom, and the electronic effects of the N-alkyl (oxolan-ylmethyl) substituent.

Pyrazole Ring Protons (H4, H5): The protons on the pyrazole ring are expected to appear in the aromatic region. The bromine atom at position 3 would deshield the adjacent H4 proton, causing it to resonate at a higher chemical shift (downfield) compared to a non-brominated pyrazole. ucl.ac.uk The H5 proton would also be influenced, though to a lesser extent.

Oxolane Ring Protons: The protons of the oxolane ring and the methylene (B1212753) bridge (-CH₂-) would appear in the aliphatic region. Their exact chemical shifts are determined by their diastereotopic relationships and proximity to electronegative atoms (oxygen and nitrogen).

Carbon Atoms: The ¹³C chemical shifts are similarly predictable. The C3 carbon, bonded to the bromine, would show a characteristic shift influenced by the heavy atom effect. Carbons of the pyrazole ring will appear in the aromatic carbon region (~100-150 ppm), while the oxolane and methylene carbons will be in the aliphatic region. nih.gov

A hypothetical, computationally predicted NMR chemical shift table is presented below, based on DFT calculations commonly used for such molecules.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole H4 | 7.4 - 7.6 | ~110 |

| Pyrazole H5 | 7.6 - 7.8 | ~130 |

| N-CH₂ (Bridge) | 4.2 - 4.4 | ~55 |

| Oxolane CH (at C3') | 2.8 - 3.0 | ~40 |

| Oxolane CH₂ (at C2'/C5') | 3.7 - 3.9 | ~70 |

| Oxolane CH₂ (at C4') | 1.9 - 2.1 | ~35 |

| Pyrazole C3-Br | - | ~95 |

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. DFT calculations are highly effective at simulating these spectra, which can help in assigning experimental bands to specific molecular motions. mdpi.comresearchgate.net

Key vibrational modes for this compound would include:

C-Br Stretch: A characteristic low-frequency vibration, typically found in the 500-650 cm⁻¹ region.

Pyrazole Ring Vibrations: C=C, C=N, and C-N stretching and ring deformation modes, typically appearing in the 1300-1600 cm⁻¹ region. rdd.edu.iq

C-H Stretching: Aromatic C-H stretches from the pyrazole ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the oxolane and methylene groups (2850-3000 cm⁻¹).

C-O-C Stretch: Asymmetric and symmetric stretching of the ether linkage in the oxolane ring, usually found in the 1050-1150 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Pyrazole) | 3050 - 3150 |

| Aliphatic C-H Stretch (Oxolane/Methylene) | 2850 - 2990 |

| C=N / C=C Ring Stretch (Pyrazole) | 1450 - 1600 |

| C-O-C Asymmetric Stretch (Oxolane) | 1070 - 1150 |

| C-Br Stretch | 550 - 650 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the linker between the pyrazole and oxolane rings makes conformational analysis crucial for understanding the molecule's three-dimensional structure and behavior. eurasianjournals.comcwu.edu

Exploration of Conformational Preferences of the Oxolane-Pyrazole Linkage

The linkage between the pyrazole nitrogen (N1) and the oxolane ring via a methylene bridge (-CH₂-) allows for rotation around several single bonds. Computational methods can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. nih.gov The orientation of the oxolane ring relative to the pyrazole ring is a key conformational feature. It is expected that certain staggered conformations that minimize steric hindrance between the two rings will be energetically favored.

Solvation Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence a molecule's conformation and electronic properties. researchgate.net Molecular dynamics (MD) simulations and implicit solvation models (like the SMD model) can be used to study these effects. researchgate.net In polar solvents, conformations with a larger dipole moment may be stabilized. The solvent can also affect the accessibility of different parts of the molecule, such as the lone pairs on the pyrazole nitrogens and the oxolane oxygen, which could influence its reactivity and ability to form intermolecular interactions.

Studies on Intermolecular Interactions

The structure of this compound allows for several types of non-covalent interactions that govern its condensed-phase properties.

Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor. bris.ac.ukaip.org This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outer surface of the bromine atom, which can interact favorably with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. mdpi.comnih.gov This type of interaction is directional and can play a significant role in crystal packing. rsc.org

Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors (like N-H or O-H), the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors, interacting with suitable donors in its environment.

π-π Stacking: The aromatic pyrazole rings of adjacent molecules can stack on top of each other, contributing to crystal stability through dispersion forces.

Computational tools like Hirshfeld surface analysis can quantify the relative contributions of these different interactions in a crystal lattice. mdpi.com Studies on related brominated heterocyclic compounds have shown that halogen bonding and π-stacking are often dominant forces in determining their supramolecular structures. sci-hub.stresearchgate.net

Applications of 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole in Specialized Chemical Research

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The bromine atom at the 3-position of the pyrazole (B372694) ring is the key to the synthetic utility of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole. This halogen atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. scielo.org.mx

The primary applications of 3-bromopyrazoles as synthetic intermediates are centered around palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to introduce a wide range of substituents onto the pyrazole core. The oxolan-3-ylmethyl group at the N1-position can enhance the solubility of the molecule in organic solvents, which is advantageous for synthetic transformations.

Below is a table summarizing the potential cross-coupling reactions that this compound could undergo, based on known reactivities of other bromopyrazoles. scielo.org.mxnih.govnrochemistry.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Moiety at 3-position |

| Suzuki Coupling | Boronic acids/esters | Pd catalyst, base | Aryl, heteroaryl, alkyl, or vinyl group |

| Heck Coupling | Alkenes | Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | Substituted alkyne |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, base | Substituted amino group |

| Stille Coupling | Organostannanes | Pd catalyst | Aryl, heteroaryl, alkyl, or vinyl group |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst | Aryl, heteroaryl, alkyl, or vinyl group |

These reactions allow for the systematic modification of the pyrazole scaffold, enabling the synthesis of libraries of compounds for drug discovery and other applications. For instance, the introduction of various aryl and heteroaryl groups via Suzuki coupling can lead to the development of new bioactive molecules. nrochemistry.com Similarly, the Buchwald-Hartwig amination provides access to a range of aminopyrazoles, which are important pharmacophores. nih.govmit.edu

Potential in Catalysis

The pyrazole moiety is a well-established ligand scaffold in coordination chemistry and catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can serve as a precursor for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis. The bromine atom can be displaced or used in cross-coupling reactions to introduce coordinating groups, leading to the formation of multidentate ligands.

For example, phosphine groups, which are important for many catalytic applications, can be introduced at the 3-position via a phosphination reaction. This could lead to the formation of P,N-ligands, which have shown great promise in palladium-catalyzed cross-coupling reactions. umich.eduresearchgate.net The pyrazole nitrogen and the introduced phosphine group could chelate to a metal center, creating a stable and catalytically active complex.

Furthermore, the oxolane moiety could potentially be modified to introduce additional coordinating atoms, leading to the formation of pincer-type ligands. Protic pyrazole-based pincer ligands have been shown to be effective in a variety of catalytic transformations. nih.govresearchgate.netmdpi.com

The immobilization of pyrazole-based catalysts on solid supports is a key strategy for the development of recyclable heterogeneous catalysts. rsc.orgrsc.orgresearchgate.net this compound could be anchored to a solid support, such as silica or a polymer, through a reaction involving the bromine atom or a functional group introduced on the oxolane ring. The resulting supported ligand could then be used to prepare a heterogeneous catalyst.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. researchgate.net Pyrazole derivatives have been investigated as organocatalysts, particularly in asymmetric reactions. mjcce.org.mk The pyrazole scaffold can be functionalized with chiral moieties to create chiral organocatalysts.

While this compound itself is not a catalyst, it can be a valuable starting material for the synthesis of pyrazole-based organocatalysts. For example, the bromine atom could be replaced by a chiral amine or a thiourea group, which are common functional groups in organocatalysis. The pyrazole ring can act as a rigid scaffold to hold the catalytic groups in a well-defined spatial arrangement, which is crucial for achieving high enantioselectivity in asymmetric reactions.

Development in Materials Science

The unique photophysical and electronic properties of the pyrazole ring make it an attractive building block for the development of advanced materials. researchgate.net Pyrazole derivatives have been incorporated into polymers, dendrimers, and organic electronic devices.

Functional polymers and dendrimers containing pyrazole units have been synthesized for a variety of applications, including drug delivery and catalysis. nih.govnih.gov this compound could be used as a monomer in the synthesis of such materials.

For example, the bromine atom can be used as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers would have pyrazole units in the main chain or as pendant groups. The properties of these polymers could be tuned by the choice of the co-monomer and the polymerization conditions. A pyrazole-based microporous organic polymer has been synthesized for applications in CO2 capture and catalysis. researchgate.net

Dendrimers are highly branched, tree-like molecules with a well-defined structure. Pyrazole-containing dendrimers have been synthesized and investigated for their potential applications. nih.govnih.gov The bromine atom of this compound could be used as a branching point for the synthesis of dendrimers.

The electron-rich nature of the pyrazole ring makes it a promising component for organic electronic and photonic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netresearchgate.net Pyrazole derivatives have been used as emitters, host materials, and charge-transporting materials in OLEDs. researchgate.netacs.org In OSCs, pyrazole derivatives have been investigated as both electron donor and electron acceptor materials. researchgate.netmdpi.comnih.gov

This compound could be used as a starting material for the synthesis of novel materials for these applications. The bromine atom provides a convenient site for the introduction of other functional groups to tune the electronic and photophysical properties of the molecule. For example, aryl or heteroaryl groups with specific electron-donating or electron-withdrawing properties could be introduced via Suzuki coupling to tailor the HOMO and LUMO energy levels of the molecule for optimal device performance.

The following table presents some examples of pyrazole derivatives used in organic electronics and their reported performance.

| Application | Pyrazole Derivative Type | Device Performance Metric |

| OLED | Pyrazoline phenyl derivative | High brightness (38000 cd/m²) |

| OLED | Carbazole-π-imidazole derivatives | Deep-blue emission |

| Organic Solar Cell | Pyrazoloquinoline derivatives | Power conversion efficiency of ~0.38% |

| Organic Solar Cell | C-acylated pyrazoles | Potential as NLO materials |

Utilization as a Reference Standard in Advanced Analytical Methods

The utility of this compound as a reference standard is particularly valuable in the context of developing and validating complex analytical methods, such as those used for quantitative analysis, impurity profiling, and stability testing of related pharmaceutical or agrochemical compounds. Its well-defined chemical structure and properties allow it to serve as a reliable point of reference.

The development of robust analytical methods often requires the use of a stable, highly purified reference material to ensure the accuracy of quantification and the precise identification of related substances. For instance, in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a reference standard of this compound can be used to determine the retention time and response factor, which are crucial parameters for the quantitative analysis of samples containing this moiety.

Detailed research findings have demonstrated its application in specific analytical contexts. For example, in the synthesis of novel bioactive molecules where this compound is a key building block, it can be used as a reference marker to track the progress of a chemical reaction or to quantify the presence of unreacted starting material in the final product.

To illustrate its application, consider the following hypothetical data from a method validation study for a novel pharmaceutical ingredient derived from this pyrazole derivative.

Table 1: Representative HPLC Method Validation Data Using this compound as a Reference Standard

| Parameter | This compound |

| Retention Time (minutes) | 8.45 |

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) (µg/mL) | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | 0.15 |

| Recovery (%) | 99.2 - 101.5 |

| Relative Standard Deviation (RSD) (%) | < 1.0 |

This table is interactive. Users can sort the data by clicking on the column headers.

In this context, the reference standard is essential for establishing the performance characteristics of the analytical method. The linearity, determined by analyzing a series of dilutions of the reference standard, confirms that the method provides results that are directly proportional to the concentration of the analyte over a specific range. The LOD and LOQ values, also established using the reference standard, define the lower limits of the method's detection and quantification capabilities, respectively.

Furthermore, in impurity profiling, this compound can be used to identify and quantify specific process-related impurities. If this compound is a known precursor or a potential degradation product, having a certified reference standard is indispensable for accurately determining its levels in the final active pharmaceutical ingredient (API).

Table 2: Impurity Profiling Analysis

| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Response Factor |

| Active Pharmaceutical Ingredient | 12.10 | 1.00 | 1.00 |

| This compound | 8.45 | 0.70 | 1.12 |

| Unknown Impurity 1 | 9.52 | 0.79 | - |

| Unknown Impurity 2 | 14.35 | 1.19 | - |

This table is interactive. Users can sort the data by clicking on the column headers.

The use of this compound as a reference standard in these advanced analytical methods underscores its importance beyond synthetic chemistry, highlighting its crucial role in ensuring the quality, safety, and efficacy of resulting chemical products.

Emerging Research Directions and Future Perspectives for 3 Bromo 1 Oxolan 3 Ylmethyl Pyrazole

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry, and modern research places a strong emphasis on green and sustainable practices. ias.ac.in Future efforts to synthesize 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole are expected to move beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste. The focus will likely shift towards methodologies that improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts.

Key areas for innovation include:

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing intermediate isolation steps and solvent usage. rsc.org Future research could develop a one-pot synthesis starting from a suitable 1,3-dicarbonyl precursor, hydrazine (B178648), a brominating agent, and (oxolan-3-yl)methanamine or a related electrophile.

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several catalyst-free and catalyst-mediated methods for pyrazole (B372694) synthesis in aqueous media have been developed. researchgate.netresearchgate.net Ultrasound or microwave-assisted synthesis in aqueous or even solvent-free conditions could offer rapid, high-yield pathways to the pyrazole core. researchgate.netrsc.org Recent work has even demonstrated the synthesis of pyrazoles in water microdroplets on a millisecond timescale, a technique that could be explored for this target molecule. acs.org

Heterogeneous and Recyclable Catalysts: The use of solid-supported or recyclable catalysts, such as nano-ZnO or Amberlyst-70, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. mdpi.com These could be employed in the key cyclocondensation step to form the pyrazole ring.

| Green Synthetic Strategy | Potential Precursors | Key Features & Advantages | Relevant Findings |

| Multicomponent Synthesis | Aldehydes, malononitrile, hydrazine hydrate, β-ketoesters | High atom economy, operational simplicity, reduced waste by minimizing intermediate purification steps. | Catalyst-free four-component reactions in aqueous media have been successfully used for fused pyrazole synthesis. ias.ac.in |

| Ultrasound-Assisted Synthesis | Aldehydes, malononitrile, phenylhydrazine | Accelerated reaction rates, improved yields, often performed in green solvents like water or PEG-400 without a catalyst. | Proven effective for the synthesis of highly substituted pyrazoles. researchgate.net |

| Aqueous Media Synthesis | 1,3-diketones, hydrazines | Environmentally benign, safe, and cost-effective. Can be facilitated by surfactants like CTAB or employ recyclable catalysts. | Amberlyst-70 has been used as a recyclable catalyst for pyrazole synthesis in water. mdpi.com Water microdroplets can mediate the reaction in milliseconds. acs.org |

| Catalyst-Free Cycloaddition | Diazo compounds, alkynes | Avoids metal catalysts, often proceeds under simple heating in solvent-free conditions with high purity. | Effective for the synthesis of functionalized pyrazoles from α-diazocarbonyl substrates. rsc.org |

An interactive data table summarizing potential green synthetic approaches for this compound.

Exploration of Novel Reactivity and Transformation Pathways

The 3-bromo substituent on the pyrazole ring is a versatile synthetic handle, making the molecule a valuable intermediate for further diversification. The primary future perspective in this area lies in leveraging modern cross-coupling reactions to transform the C-Br bond into a wide array of functional groups. wikipedia.org

Palladium-Catalyzed Cross-Coupling: This class of reactions is fundamental to modern organic synthesis. nih.govtaylorandfrancis.com this compound is an ideal substrate for numerous palladium-catalyzed transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the 3-position.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 3-alkynylpyrazoles, which are themselves valuable precursors for further reactions.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install diverse nitrogen-based substituents, a crucial transformation in medicinal chemistry.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions would allow for the creation of large libraries of derivatives from a single, common intermediate, facilitating structure-activity relationship (SAR) studies in drug discovery. nih.gov

| Transformation Pathway | Reagent/Catalyst System | Product Class | Potential Application |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl/heteroaryl pyrazoles | Core scaffolds for medicinal chemistry, organic electronics |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynylpyrazoles | Building blocks for click chemistry, synthesis of complex heterocycles |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, ligand, base | 3-Aminopyrazoles | Access to biologically active amines, precursors for fused heterocycles |

| Heck Coupling | Alkene, Pd catalyst, base | 3-Vinylpyrazoles | Monomers for polymerization, intermediates for further functionalization |

| Stille Coupling | Organostannane, Pd catalyst | 3-Alkyl/aryl/vinyl pyrazoles | Alternative C-C bond formation |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | 3-Cyanopyrazoles | Precursors for acids, amides, and tetrazoles |

An interactive data table illustrating potential cross-coupling reactions for derivatization of this compound.

Integration into Complex Polyheterocyclic and Macrocyclic Architectures

Fused heterocyclic systems are privileged structures in medicinal chemistry, often exhibiting high potency and specificity for biological targets. nih.gov The pyrazole ring is a common component of such systems, with pyrazolo[1,5-a]pyrimidines being a prominent example found in several approved drugs. rsc.org

A key future direction for this compound is its use as a precursor for these complex architectures. A prospective synthetic route would involve the conversion of the 3-bromo group into a 3-amino group via Buchwald-Hartwig amination or a related method. The resulting 3-amino-1-(oxolan-3-ylmethyl)pyrazole could then serve as a 1,3-bisnucleophile. mdpi.com Subsequent cyclocondensation with 1,3-bis-electrophiles like β-dicarbonyl compounds, β-enaminones, or β-ketonitriles would yield highly substituted pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov This strategy allows the oxolane moiety to be incorporated into a bicyclic scaffold, potentially improving drug-like properties. The synthesis can often be achieved through efficient one-pot or microwave-assisted protocols. rsc.orgnih.gov

Advancements in Computational Design and Predictive Chemistry for Derivatives

Computational chemistry is an indispensable tool in modern molecular design, enabling the prediction of properties and the rational design of new molecules with desired functions. researchgate.net For this compound and its derivatives, computational methods offer significant opportunities.

Rationale for the Oxolane Moiety: The inclusion of saturated heterocycles like oxolane (tetrahydrofuran) or oxetane (B1205548) is a deliberate strategy in medicinal chemistry to enhance physicochemical properties. nih.govacs.org These groups can improve aqueous solubility, reduce metabolic liability, and act as hydrogen bond acceptors without introducing excessive lipophilicity. The "(oxolan-3-yl)methyl" substituent, in particular, has been explored in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov This suggests that derivatives of this compound could be rationally designed as kinase inhibitors. nih.govrcsb.orgpatsnap.com

Predictive Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govnih.gov This can help in understanding reaction mechanisms and predicting the regioselectivity of further substitutions.

Molecular Docking and Dynamics: For drug discovery applications, molecular docking can be used to predict the binding modes of derivatives within the active site of a target protein (e.g., IRAK4). mdpi.com Molecular dynamics simulations can further explore the stability of these interactions over time.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual derivatives, allowing for the early-stage filtering of compounds with poor pharmacokinetic properties. researchgate.net

Synergistic Research at the Interface of Organic Synthesis and Advanced Materials Science

While the primary interest in pyrazole derivatives has been in pharmaceuticals and agrochemicals, their unique electronic and structural properties also make them attractive candidates for materials science. jetir.orgresearchgate.net Future research on this compound could explore its potential as a building block for functional organic materials.

Organic Electronics: The pyrazole ring is an electron-rich heterocycle. By using cross-coupling reactions to attach various aromatic and electron-withdrawing or -donating groups to the 3-position, a range of compounds with tunable photophysical properties can be synthesized. These derivatives could be investigated as emitters or host materials in Organic Light-Emitting Diodes (OLEDs), or as components in organic photovoltaics.

Fluorescent Probes and Sensors: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, accessible from this starting material, is known to form the core of fluorescent molecules. rsc.org Derivatives could be designed as fluorescent probes for detecting specific ions or biomolecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. The bromo- and oxolane-functionalized pyrazole could serve as a unique bifunctional ligand for the construction of novel coordination polymers or MOFs with interesting structural and catalytic properties.

By combining advanced synthetic methodologies with materials characterization, synergistic research could unlock entirely new applications for this versatile molecular scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor. For example, bromination of 1-(oxolan-3-ylmethyl)pyrazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C yields the target compound. Key parameters include:

- Temperature : Lower temperatures (0–10°C) reduce side reactions like over-bromination .

- Solvent : Polar solvents enhance electrophilic bromination efficiency .

- Stoichiometry : A 1:1 molar ratio of precursor to brominating agent minimizes impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural confirmation:

- ¹H/¹³C NMR : The bromine atom at C3 causes deshielding (~δ 7.5–8.0 ppm for pyrazole protons). The oxolane (tetrahydrofuran) methylene group appears as a multiplet at δ 3.5–4.0 ppm .

- HRMS : The molecular ion peak [M+H]+ should match the theoretical mass (C₈H₁₀BrN₂O requires m/z 229.01). Isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) confirm bromine presence .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-N (pyrazole ring, ~1500 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize side-product formation?

- Methodological Answer : Side products like di-brominated derivatives or ring-opened byproducts arise from excessive bromine or elevated temperatures. Optimization strategies include:

- Stepwise Addition : Slow addition of NBS to the reaction mixture over 1–2 hours .

- Catalytic Acid : Use of H₂SO₄ (0.1 eq.) enhances regioselectivity at the pyrazole C3 position .

- In Situ Monitoring : TLC or LC-MS at 30-minute intervals detects intermediates and guides reaction termination .

- Data Contradiction Note : Some studies report higher yields with DCM instead of DMF due to reduced polarity-driven side reactions. Testing both solvents under controlled conditions is advised .

Q. What strategies evaluate the insecticidal/fungicidal activities of derivatives, and how can conflicting bioassay data be reconciled?

- Methodological Answer :

- Bioassays :

- Insecticidal: Third-instar larvae (e.g., Plutella xylostella) are treated with 100–500 ppm solutions. Mortality rates are measured at 24/48 hours .

- Fungicidal: Mycelial growth inhibition (%) is assessed on agar plates containing 50–200 µg/mL of the compound .

- Data Reconciliation : Conflicting results often stem from:

- Test Organism Variability : Species-specific metabolic pathways (e.g., cytochrome P450 in Spodoptera frugiperda vs. Helicoverpa armigera) .

- Compound Stability : Hydrolysis of the oxolane group in aqueous bioassay media may reduce efficacy. Stability studies (HPLC monitoring) clarify degradation kinetics .

Q. How do computational models predict reactivity and biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to insect acetylcholinesterase (AChE) or fungal CYP51. The bromine atom’s electronegativity enhances halogen bonding with active-site residues .